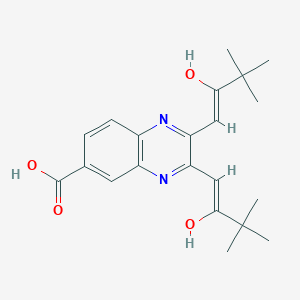![molecular formula C27H30F4N4OS B11503384 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one](/img/structure/B11503384.png)
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantane moiety, a piperazine ring, and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the adamantane and piperazine intermediates. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, while the piperazine ring is synthesized via a nucleophilic substitution reaction. The final step involves the coupling of the piperazine derivative with the pyrimidine moiety under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol
Substitution: Sodium hydride, dimethylformamide, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
- 1-(pyridin-4-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one stands out due to its adamantane moiety, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H30F4N4OS |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C27H30F4N4OS/c28-21-3-1-20(2-4-21)22-12-23(27(29,30)31)33-25(32-22)37-16-24(36)34-5-7-35(8-6-34)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-4,12,17-19H,5-11,13-16H2 |
InChI Key |
OXFNGVCONGIWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11503302.png)

![1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11503325.png)

![3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11503341.png)
![(2Z,2'Z)-2,2'-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone]](/img/structure/B11503342.png)
![N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11503345.png)
![Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate](/img/structure/B11503347.png)
![N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide](/img/structure/B11503353.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B11503360.png)
![1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine](/img/structure/B11503379.png)
methanone](/img/structure/B11503387.png)
![Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate](/img/structure/B11503388.png)
![4-(4-chlorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11503397.png)
